molecular formula C20H24N4O4 B2915354 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide CAS No. 1209174-83-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide

Cat. No.: B2915354
CAS No.: 1209174-83-3
M. Wt: 384.436
InChI Key: CTPPWSRIBOYKEU-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a cyclohexene-substituted ethyl chain and a furan-pyridazinyl-ethyl moiety. The compound’s structure integrates two pharmacologically relevant heterocycles: a 1,6-dihydropyridazin-6-one core and a furan ring. The dihydropyridazinone scaffold is recognized for its role in medicinal chemistry, particularly in anti-inflammatory and cardiovascular agents, while the furan group may enhance solubility due to its polar oxygen atom .

Though specific physicochemical data (e.g., melting point, solubility) are unavailable, its molecular weight can be estimated to exceed 400 g/mol based on structural analogs (e.g., a related compound with a trifluoroethyl-piperidine group has a molecular weight of 375.4 g/mol ).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-18-9-8-16(17-7-4-14-28-17)23-24(18)13-12-22-20(27)19(26)21-11-10-15-5-2-1-3-6-15/h4-5,7-9,14H,1-3,6,10-13H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPPWSRIBOYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide involves multiple steps, starting with the preparation of the cyclohexene and furan derivatives. The key steps include:

The final step involves the coupling of the cyclohexene and furan derivatives with ethanediamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the furan and pyridazine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity: The target compound’s furan group, being electron-rich, may accelerate cyclization steps compared to the electron-donating p-tolyl group in ’s analogs. Cyclohexene-ethyl chains in both the target compound and ’s analog suggest a preference for hydrophobic interactions in drug design.

Synthetic Efficiency: ’s one-pot method for dihydropyridazinones demonstrates high efficiency (yields >70% for alkanoate esters), which could be adapted for the target compound by substituting p-tolyl azides with furan-containing analogs .

Crystallographic Analysis

Crystal structures of related compounds are typically resolved using SHELX software (e.g., SHELXL for refinement and SHELXT for space-group determination) . The target compound’s cyclohexene group may introduce torsional strain, leading to distinct packing patterns compared to ’s piperidine-containing analog. Such differences highlight the role of substituents in crystallographic behavior.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Cyclohexene moiety : Enhances lipophilicity and potential receptor interactions.
  • Furan ring : Known for its biological activity, particularly in medicinal chemistry.
  • Dihydropyridazine framework : Associated with various pharmacological effects.

The molecular formula is C20H30N4O2C_{20}H_{30}N_4O_2, with a molecular weight of approximately 374.49 g/mol.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

Preliminary research indicates that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For example, related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

CompoundEnzyme TargetIC50 (µM)
Example AAChE157.31
Example BBChE46.42

3. Anti-inflammatory Properties

The furan and pyridazine components are known to contribute to anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

The biological activity of this compound may involve:

  • Receptor Binding : The cyclohexene moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : The compound's structure suggests potential interactions with key enzymes involved in metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan-containing compounds demonstrated that those with a similar structural backbone to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the furan ring in enhancing antimicrobial potency .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of related compounds found that certain derivatives significantly inhibited AChE and BChE activities. This suggests that this compound could be a candidate for developing treatments for neurodegenerative diseases where cholinergic dysfunction is a concern .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including 1,3-dipolar cycloaddition for heterocyclic ring formation (e.g., pyridazinone or furan moieties). For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions in tert-butanol/water (3:1) can generate triazole intermediates, as demonstrated in analogous ethanediamide syntheses . Optimization of reaction time (6–8 hours), purification via recrystallization (ethanol), and characterization (TLC, HRMS) are critical for yield improvement.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d6 can resolve substituent environments (e.g., cyclohexenyl protons at δ ~5.3–5.5 ppm; furan/pyridazine aromatic signals at δ ~7.2–8.6 ppm) .
  • IR : Confirm amide C=O stretches (~1670–1680 cm⁻¹) and furan C-O bonds (~1250 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen bonding. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or hydrolases (pyridazinone derivatives often target ATP-binding domains) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.
  • Binding studies : Surface plasmon resonance (SPR) to assess interactions with biological targets (e.g., receptors linked to furan/pyridazine pharmacophores) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Analog synthesis : Vary substituents (e.g., replace cyclohexenyl with other alicyclic groups; modify furan with thiophene/isoxazole) to assess impact on activity .
  • Pharmacophore modeling : Use Schrödinger Maestro or MOE to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (cyclohexenyl) .
  • Data analysis : Corrogate bioactivity data with electronic (Hammett σ) and steric (Taft Es) parameters via multivariate regression .

Q. What computational approaches are optimal for predicting its environmental fate or metabolic pathways?

  • Methodological Answer :

  • Environmental fate : Use EPI Suite to estimate biodegradation half-life, logP (~3.5 predicted), and soil adsorption (Koc). Experimental validation via OECD 301B ready biodegradability tests is recommended .
  • Metabolism : CYP450 docking simulations (AutoDock Vina) to identify oxidation sites (e.g., cyclohexenyl double bond, furan ring) .

Q. How can contradictions in experimental data (e.g., NMR vs. X-ray structures) be resolved?

  • Methodological Answer :

  • Cross-validation : Compare solution-state NMR (DMSO-d6) with solid-state NMR or X-ray data to detect conformational flexibility .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to reconcile spectral discrepancies (e.g., dihedral angle mismatches) .

Q. What experimental designs are robust for studying its photostability or thermal degradation?

  • Methodological Answer :

  • Photostability : Expose to UV light (ICH Q1B guidelines) in quartz cells; monitor degradation via HPLC-PDA at λmax (~250–300 nm) .
  • Thermal analysis : Use TGA/DSC (N₂ atmosphere, 10°C/min) to identify decomposition events. Kinetic analysis via Arrhenius plots predicts shelf-life .

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